molecular formula C22H20ClN3O4 B2836342 2-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795422-75-1

2-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2836342
CAS No.: 1795422-75-1
M. Wt: 425.87
InChI Key: ZCARHICXNRNDAU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a chlorophenyl group, an azetidine ring, and a tetrahydroisoindole dione group. These groups are common in many pharmaceutical compounds and could potentially give the molecule a wide range of biological activities .


Molecular Structure Analysis

The molecule’s structure is likely to be quite complex due to the presence of multiple rings and functional groups. The isoxazole and azetidine rings, for example, would add rigidity to the molecule, potentially affecting its interactions with biological targets .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the chlorophenyl and isoxazole groups could potentially increase the compound’s lipophilicity, affecting its solubility and permeability .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research into the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, highlights the methodology for creating pharmacologically active molecules. These compounds have been tested for their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Mistry & Desai, 2006).

Antimicrobial Screening

Another study synthesized novel azaimidoxy compounds, demonstrating their antimicrobial efficacy, which suggests their potential as chemotherapeutic agents. This research underscores the possibility of using complex heterocyclic compounds for treating microbial infections (Jain, Nagda, & Talesara, 2006).

Docking Studies and Structural Analysis

Docking studies on tetrazole derivatives, including crystal structure determination, provide a foundation for understanding molecular interactions within biological systems. Such research aids in the development of inhibitors for specific enzymes, potentially leading to the discovery of novel therapeutic agents (Al-Hourani et al., 2015).

Carbonic Anhydrase Inhibition

The synthesis and evaluation of isoindolylthiazole derivatives for their inhibition of human carbonic anhydrase enzymes highlight potential applications in treating conditions associated with altered enzyme activity. These findings suggest the therapeutic relevance of such compounds in managing diseases like glaucoma or neurological disorders (Kocyigit et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Given the functional groups present, it’s possible that the compound could interact with a variety of biological targets .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Depending on the results, further modifications could be made to the molecule to enhance its activity or reduce any potential toxicity .

Properties

IUPAC Name

2-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c1-12-18(19(24-30-12)16-8-4-5-9-17(16)23)22(29)25-10-13(11-25)26-20(27)14-6-2-3-7-15(14)21(26)28/h2-5,8-9,13-15H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCARHICXNRNDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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